molecular formula C10H10ClNO2 B7863159 3-Chloro-4-(2-methoxyethoxy)benzonitrile

3-Chloro-4-(2-methoxyethoxy)benzonitrile

Cat. No.: B7863159
M. Wt: 211.64 g/mol
InChI Key: RYOPVZUWFPRFLY-UHFFFAOYSA-N
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Description

3-Chloro-4-(2-methoxyethoxy)benzonitrile is an organic compound with the molecular formula C10H10ClNO2 It is a derivative of benzonitrile, where the benzene ring is substituted with a chlorine atom and a 2-methoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-(2-methoxyethoxy)benzonitrile can be synthesized from 3,4-dichlorobenzonitrile through a nucleophilic substitution reaction. The reaction involves the substitution of one chlorine atom with a 2-methoxyethoxy group. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(2-methoxyethoxy)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Nucleophilic Substitution: Various substituted benzonitriles.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Corresponding amines.

Scientific Research Applications

3-Chloro-4-(2-methoxyethoxy)benzonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the development of new materials with specific properties.

    Pharmaceuticals: Investigated for potential use in drug development due to its structural features.

    Agriculture: Explored as a precursor for the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(2-methoxyethoxy)benzonitrile depends on the specific application. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. The methoxyethoxy group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxybenzonitrile
  • 3-Chloro-4-ethoxybenzonitrile
  • 3-Chloro-4-(2-ethoxyethoxy)benzonitrile

Uniqueness

3-Chloro-4-(2-methoxyethoxy)benzonitrile is unique due to the presence of the 2-methoxyethoxy group, which imparts specific solubility and reactivity characteristics. This makes it a valuable intermediate in organic synthesis and material science applications.

Properties

IUPAC Name

3-chloro-4-(2-methoxyethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOPVZUWFPRFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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